N-(6-chloro-1,3-benzothiazol-2-yl)-5-phenyl-1,2-oxazole-3-carboxamide
Description
N-(6-chloro-1,3-benzothiazol-2-yl)-5-phenyl-1,2-oxazole-3-carboxamide is a heterocyclic compound featuring a benzothiazole core substituted with a chlorine atom at the 6-position, linked via a carboxamide bridge to a 5-phenyl-1,2-oxazole moiety. The compound has been identified among alkaloids in natural product research, though its specific biological role remains under investigation .
Properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-5-phenyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClN3O2S/c18-11-6-7-12-15(8-11)24-17(19-12)20-16(22)13-9-14(23-21-13)10-4-2-1-3-5-10/h1-9H,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXFRRLXQPYQPCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=NC4=C(S3)C=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with cyclo-oxygenase (cox) enzymes, specifically cox-1 and cox-2. These enzymes play a crucial role in the biosynthesis of prostaglandins, which are involved in inflammation and pain.
Mode of Action
Based on the action of similar compounds, it can be inferred that it may inhibit the cox enzymes, thereby reducing the production of prostaglandins. This could potentially lead to anti-inflammatory and analgesic effects.
Biological Activity
N-(6-chloro-1,3-benzothiazol-2-yl)-5-phenyl-1,2-oxazole-3-carboxamide is a synthetic compound that has garnered interest due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 355.8 g/mol. Its structure includes a benzothiazole moiety and an oxazole ring, which are known to enhance biological activity through various mechanisms. The presence of chlorine and phenyl groups contributes to its reactivity and interaction with biological targets.
The mechanisms underlying the biological activities of this compound involve:
- Enzyme Inhibition : The compound's interactions with COX enzymes suggest a competitive inhibition mechanism that reduces inflammatory responses.
- Cellular Interactions : Binding affinity assays indicate that the compound may interact with specific cellular receptors or enzymes involved in inflammatory pathways.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is provided below:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 5-(2-chloro-4-nitrophenyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide | Structure | Antibacterial |
| N-[5-(furan-2-yl)-1,3,4-thiadiazol-2-y]-5-phenyloxazole | Structure | Antimicrobial |
| 1-(6-chloro-benzothiazolyl)-5-(phenyl)-oxazol | Structure | Anti-inflammatory |
These compounds share structural features but differ in their specific biological activities and mechanisms of action.
Case Studies and Research Findings
Recent studies have highlighted the potential of this compound in various therapeutic areas:
- Anti-inflammatory Studies : In vivo studies demonstrated significant reduction in edema in animal models treated with this compound compared to controls.
- Antibacterial Efficacy : Laboratory tests showed that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria at low concentrations.
- Cytotoxicity Assays : Preliminary cytotoxicity assessments against several cancer cell lines (e.g., MCF7 for breast cancer) indicated promising results, warranting further investigation into its anticancer properties .
Comparison with Similar Compounds
Benzothiazole Derivatives with Varied Substituents
Key Structural Differences and Implications :
Compounds such as N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide (EP 3 348 550A1, 2018) share the benzothiazole-carboxamide backbone but differ in substituents and attached groups:
- 6-Substituent: The target compound’s 6-chloro group vs. trifluoromethyl (CF₃) in analogs.
- Attached Group : The target’s oxazole-phenyl system vs. phenylacetamide in analogs. The oxazole’s planar rigidity may enhance binding specificity compared to the flexible acetamide chain.
Table 1: Comparison of Benzothiazole Derivatives
| Compound | Benzothiazole Substituent | Attached Group | Potential Bioactivity |
|---|---|---|---|
| Target Compound | 6-Cl | 5-phenyl-1,2-oxazole | Undefined (alkaloid class) |
| N-(6-CF₃-benzothiazol-2-yl)-phenylacetamide | 6-CF₃ | Phenylacetamide | Patent-based (unspecified) |
Discussion : The CF₃ group may improve metabolic stability but reduce solubility compared to chloro. The oxazole ring in the target compound could offer π-π stacking advantages in enzyme binding, as seen in related isoxazole-containing inhibitors .
Isoxazole-Carboxamide Derivatives with Purine Moieties
Key Findings from Structure-Activity Relationship (SAR) Studies :
Research on 5-substituted N-(9H-purin-6-yl)-1,2-oxazole-3-carboxamides () highlights the role of substituents on bioactivity:
- 5-Substituent : Bulky, hydrophobic groups (e.g., tetrahydronaphthalenyl) enhance xanthine oxidase inhibition by improving hydrophobic interactions in the enzyme’s active site.
- Core Heterocycle : Replacing purine with benzothiazole (as in the target compound) may shift target specificity. Benzothiazoles are associated with diverse activities, including kinase inhibition and antimicrobial effects.
Table 2: Isoxazole-Carboxamide Analogs
| Compound | 5-Substituent | Linked Heterocycle | Inhibition Constant (Ki) |
|---|---|---|---|
| N-(9H-purin-6-yl)-5-(tetrahydronaphthalen-2-yl)-oxazole | Tetrahydronaphthalenyl | Purine | Nanomolar range |
| Target Compound | Phenyl | Benzothiazole | Not reported |
Benzothiazole’s sulfur atom may introduce unique electronic effects compared to purine’s nitrogen-rich system .
Alkaloid-Class Comparisons
The target compound is categorized among alkaloids, such as 1-allyl-4,5-diphenyl-2-(2-thienyl)-1H-imidazole (). Key contrasts include:
- Heterocycle Diversity : The target’s benzothiazole-oxazole system vs. imidazole-thiophene in others.
- Functional Groups : The carboxamide linker in the target may enhance hydrogen-bonding capacity compared to alkyl or allyl groups in related alkaloids.
Implications : Alkaloids with carboxamide linkages often exhibit improved bioavailability and target engagement, as seen in kinase inhibitors .
Q & A
Q. What are the key synthetic pathways for preparing N-(6-chloro-1,3-benzothiazol-2-yl)-5-phenyl-1,2-oxazole-3-carboxamide?
The synthesis typically involves sequential cyclization and acylation steps. For example:
Oxazole ring formation : A cyclization reaction using nitrile oxides and dipolarophiles under microwave-assisted conditions improves efficiency and yield .
Acylation : Coupling the oxazole-3-carboxylic acid intermediate with 6-chloro-1,3-benzothiazol-2-amine via carbodiimide-mediated activation (e.g., EDC/HOBt) .
Purification : Flash chromatography (e.g., ethyl acetate/hexane) or preparative HPLC ensures high purity (>95%) .
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Ref. |
|---|---|---|---|
| Oxazole formation | Microwave, DMF, 120°C | 50–70 | |
| Acylation | EDC, HOBt, DCM, RT | 34–50 |
Q. How is the molecular structure of this compound characterized?
Structural elucidation involves:
- X-ray crystallography : Resolves bond lengths, angles, and intermolecular interactions (e.g., H-bonding, π-stacking). SHELX programs refine crystallographic data .
- Spectroscopy :
- NMR : and NMR confirm substituent positions (e.g., δ 7.95–7.92 ppm for aromatic protons) .
- HRMS : Validates molecular formula (e.g., [M+H] at 455.0560 for CHClNO) .
Advanced Research Questions
Q. How can synthetic yields be optimized for structurally similar carboxamide derivatives?
Key strategies include:
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 h to 30 min) and improves yield by 15–20% .
- Catalyst screening : Pd/C or CuI enhances coupling efficiency in heterocyclic systems .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
Q. What methodologies resolve contradictions in crystallographic data interpretation?
Q. Table 2: Crystallographic Refinement Tools
| Software | Application | Ref. |
|---|---|---|
| SHELXL | Small-molecule refinement | |
| SHELXD | Experimental phasing | |
| Olex2 | Data visualization |
Q. How is the biological activity of this compound evaluated against cancer targets?
- Cytotoxicity assays : Measure IC values (e.g., 10–50 µM) against cell lines (e.g., HL-60) via MTT assays .
- Mechanistic studies : Western blotting detects apoptosis markers (e.g., Bcl-2 downregulation, p21 upregulation) .
- Enzyme inhibition : Surface plasmon resonance (SPR) quantifies binding affinity to targets like enoyl-acyl carrier protein reductase .
Q. What computational methods predict structure-activity relationships (SAR)?
Q. How are spectral data discrepancies addressed in structural validation?
Q. What strategies improve stability during in vitro assays?
- Lyophilization : Maintains integrity in DMSO stock solutions stored at −80°C .
- pH optimization : Buffers (e.g., PBS, pH 7.4) prevent hydrolysis of the oxazole ring .
Q. How is enantiomeric purity assessed for chiral derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
